Ethyl 3,5-diaminobenzoate
CAS No.: 1949-51-5
Cat. No.: VC21196485
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949-51-5 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | ethyl 3,5-diaminobenzoate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 |
| Standard InChI Key | IDLVQOMJOKNXSL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)N)N |
| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)N)N |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 3,5-diaminobenzoate has a molecular formula of C9H12N2O2 with a molecular weight of 180.21 g/mol. Its structure consists of a benzene ring substituted with two amino groups at positions 3 and 5, and an ethyl ester group. The planar aromatic structure facilitates conjugation between the ester group and the aromatic ring, influencing its chemical behavior and reactivity.
Physical Properties
The compound is characterized by several key physical properties that determine its behavior in different environments. It is primarily soluble in organic solvents, which influences its applications in various chemical processes. For optimal stability, it is recommended to store the compound in a dark place, sealed in dry conditions at room temperature.
Chemical Identifiers and Nomenclature
Table 1: Chemical Identifiers for Ethyl 3,5-Diaminobenzoate
| Parameter | Value |
|---|---|
| IUPAC Name | Ethyl 3,5-diaminobenzoate |
| CAS Number | 1949-51-5 |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 |
| InChI Key | IDLVQOMJOKNXSL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)N)N |
| DSSTOX Substance ID | DTXSID80173140 |
Crystallographic Properties
Crystallographic analysis of Ethyl 3,5-diaminobenzoate reveals important structural features that contribute to its physical and chemical properties. The compound exhibits intermolecular interactions including hydrogen bonding and π-π stacking, which influence its crystal packing arrangement.
Table 2: Crystallographic Parameters of Ethyl 3,5-Diaminobenzoate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.0571(2) |
| b (Å) | 8.1172(2) |
| c (Å) | 17.6080(4) |
| Volume (Å3) | 1580.37(6) |
Synthesis Methods
Laboratory Synthesis
Ethyl 3,5-diaminobenzoate can be synthesized through the esterification of 3,5-diaminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The controlled conditions of temperature, catalyst concentration, and reaction time are essential for optimizing yield and purity.
Industrial Production Approaches
In industrial settings, the production of Ethyl 3,5-diaminobenzoate may employ continuous flow processes to enhance efficiency and yield. Automated reactors with precise control of reaction parameters such as temperature, pressure, and catalyst concentration optimize the production process. These industrial methods often focus on scalability and cost-effectiveness while maintaining product quality.
Purification Techniques
After synthesis, purification of Ethyl 3,5-diaminobenzoate typically involves recrystallization from appropriate solvents, column chromatography, or a combination of these techniques. The selection of purification methods depends on the specific impurities present and the required purity level for intended applications.
Chemical Reactivity
Reactive Sites and Functional Groups
Ethyl 3,5-diaminobenzoate contains multiple reactive sites that contribute to its chemical versatility. The two amino groups serve as nucleophilic centers capable of participating in various reactions, while the ester group can undergo hydrolysis, transesterification, and reduction reactions. This combination of functional groups makes the compound particularly useful in organic synthesis.
Types of Reactions
Ethyl 3,5-diaminobenzoate participates in several types of chemical reactions:
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Oxidation reactions: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate and hydrogen peroxide.
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Reduction reactions: It can undergo reduction to form different amine derivatives, typically using reducing agents such as sodium borohydride and lithium aluminum hydride.
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Substitution reactions: The amino groups can participate in nucleophilic substitution reactions where they are replaced by other functional groups. Common reagents include halogens (chlorine, bromine) and alkylating agents under controlled conditions.
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Esterification/transesterification: The ester group can undergo hydrolysis or transesterification reactions to form different esters or the corresponding carboxylic acid.
Stability and Reactivity Factors
The stability of Ethyl 3,5-diaminobenzoate is influenced by several factors including exposure to light, air, moisture, and temperature. The compound forms stable linkages with other molecules, which is particularly important for its applications in polymer synthesis. For optimal stability, it should be stored in a dark place, sealed in dry conditions at room temperature.
Applications in Research and Industry
Polymer Science Applications
Ethyl 3,5-diaminobenzoate serves as a valuable monomer in polymer synthesis, particularly in the production of polyamides and polyimides. Its bifunctional nature, with two amino groups, makes it especially suitable for condensation polymerization reactions. Derivatives of this compound, such as 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate, have been used in the synthesis of structurally diverse polyamides through direct polycondensation with aromatic dicarboxylic acids .
Diagnostic Applications
The compound has been utilized as a diagnostic tool for the identification of rhesus monkeys, demonstrating its utility in biological applications. This application leverages the compound's specific reactivity with biological molecules and systems.
Synthetic Intermediates
Due to its reactive functional groups, Ethyl 3,5-diaminobenzoate serves as an important intermediate in the synthesis of more complex molecules. The amino groups can be further functionalized to introduce various substituents, while the ester group can be transformed into other carboxylic acid derivatives.
Biological Activities and Properties
Antimicrobial Properties
Research indicates that Ethyl 3,5-diaminobenzoate exhibits antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's ability to disrupt cellular processes in microorganisms is attributed to mechanisms such as cell membrane disruption and inhibition of enzymatic activity.
Table 3: Antimicrobial Activity of Ethyl 3,5-Diaminobenzoate
| Microorganism | Type | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 50-100 |
| Escherichia coli | Gram-negative | 50-100 |
| Candida albicans | Fungus | ~75 |
Structure-Activity Relationships
Understanding the relationship between the structure of Ethyl 3,5-diaminobenzoate and its biological activities provides valuable insights for developing derivatives with enhanced properties. The position of the amino groups on the benzene ring significantly influences the compound's interactions with biological targets. Structural modifications, such as the addition of functional groups or changes in the ester moiety, can potentially modify its biological properties.
Recent Research Developments
Polymer Research Advancements
Recent research has focused on the application of Ethyl 3,5-diaminobenzoate and its derivatives in advanced polymer synthesis. For instance, polyamides synthesized using modified versions of this compound, such as 2′-(4-dimethylaminocinnamoyloxy)ethyl-3,5-diaminobenzoate, have demonstrated unique properties that make them suitable for specialized applications. These derivatives incorporate chromophores like dimethylaminocinnamate, which can impart optical and photonic properties to the resulting polymers .
Synthetic Methodology Innovations
Advances in synthetic methodologies have improved the efficiency and yield of reactions involving Ethyl 3,5-diaminobenzoate. These innovations include optimized reaction conditions, novel catalysts, and alternative synthetic routes that reduce the environmental impact of the synthesis process.
Comparative Studies with Similar Compounds
Comparative studies between Ethyl 3,5-diaminobenzoate and structurally similar compounds, such as Ethyl 3-aminobenzoate, Ethyl 3,4-diaminobenzoate, Ethyl 3-amino-4-hydroxybenzoate, and Ethyl 3-amino-4-methoxybenzoate, have provided insights into the structure-property relationships of these compounds. These studies highlight the unique features of Ethyl 3,5-diaminobenzoate, particularly its substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
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